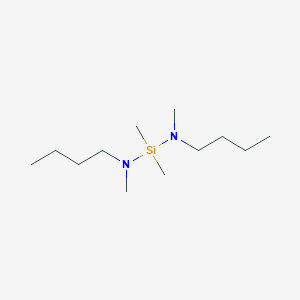
Silanediamine, N,N'-dibutyl-N,N',1,1-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl-: is a chemical compound that belongs to the class of silanediamines. These compounds are characterized by the presence of silicon atoms bonded to nitrogen atoms, which are further substituted with various organic groups. Silanediamines are known for their unique chemical properties and are used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- typically involves the reaction of a silicon-containing precursor with amines. One common method is the reaction of tetramethylsilane with dibutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing products.
Reduction: Reduction reactions can lead to the formation of silanes and other reduced silicon species.
Substitution: The nitrogen atoms in the compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include siloxanes, silanes, and various substituted derivatives of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl-. These products have diverse applications in materials science, catalysis, and other fields.
Scientific Research Applications
Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon-nitrogen bonds in the compound can participate in coordination chemistry, forming complexes with metal ions and other species. These interactions can influence the reactivity and properties of the compound, making it useful in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
Silanediamine, 1,1-dimethyl-N,N’-diphenyl-: This compound has phenyl groups instead of butyl groups, leading to different chemical properties and applications.
N,N’-Di-tert-butylsilanediamine: This compound has tert-butyl groups, which provide steric hindrance and influence its reactivity.
Uniqueness
Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of butyl groups enhances its solubility in organic solvents and influences its interactions with other molecules.
Properties
CAS No. |
570410-79-6 |
|---|---|
Molecular Formula |
C12H30N2Si |
Molecular Weight |
230.47 g/mol |
IUPAC Name |
N-[[butyl(methyl)amino]-dimethylsilyl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C12H30N2Si/c1-7-9-11-13(3)15(5,6)14(4)12-10-8-2/h7-12H2,1-6H3 |
InChI Key |
QPPLXRCFVHUBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)[Si](C)(C)N(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
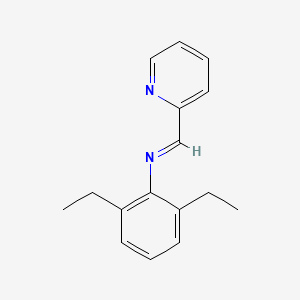
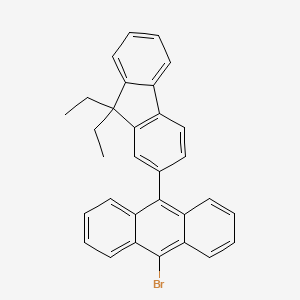
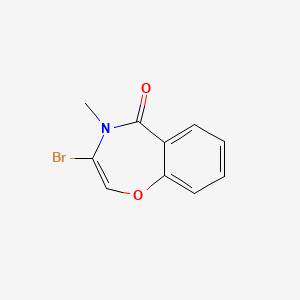
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
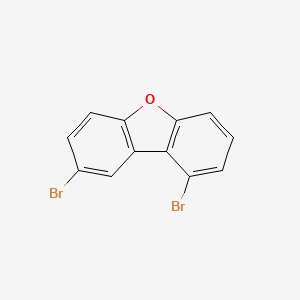
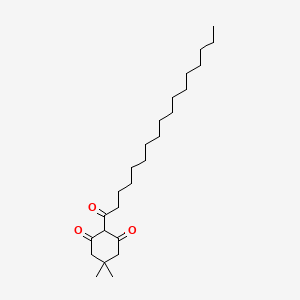
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)

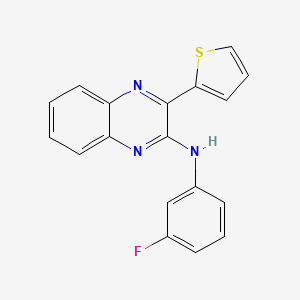
![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)
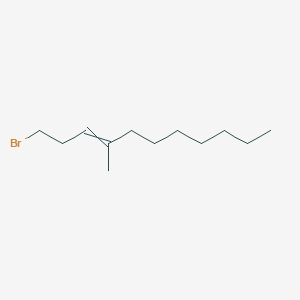
![1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide](/img/structure/B14214791.png)
